Fuzlocilline - 66327-51-3

Fuzlocilline

Catalog Number: EVT-268923
CAS Number: 66327-51-3
Molecular Formula: C25H26N6O8S
Molecular Weight: 570.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fuzlocillin is a semisynthetic acylureidopenicillin with antibacterial activity. Fuzlocillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Source and Classification

Fuzlocilline is synthesized through chemical modification of naturally occurring penicillins. It is classified under the following categories:

  • Chemical Class: Beta-lactam antibiotics
  • Pharmacological Class: Antibacterial agents
  • Target Organisms: Primarily effective against Gram-positive bacteria, including strains of Staphylococcus and Streptococcus.
Synthesis Analysis

The synthesis of Fuzlocilline involves several key steps that modify the core penicillin structure. The general synthetic route includes:

  1. Starting Material: The synthesis begins with 6-aminopenicillanic acid, a common precursor for many penicillin derivatives.
  2. Acylation Reaction: The core structure undergoes acylation with various acyl chlorides or anhydrides to introduce different side chains that enhance antibacterial activity.
  3. Formation of the Beta-lactam Ring: The reaction conditions are carefully controlled (temperature, solvent, and reaction time) to ensure proper formation of the beta-lactam ring, which is crucial for the antibiotic's activity.
  4. Purification: After synthesis, the product is purified using techniques such as crystallization or chromatography to isolate Fuzlocilline from unreacted materials and by-products.

Technical Parameters

  • Temperature Control: Typically maintained around room temperature to avoid degradation of sensitive intermediates.
  • Solvents Used: Common solvents include dichloromethane or ethyl acetate for acylation reactions.
  • Reaction Times: Varies depending on the specific modifications but generally ranges from several hours to overnight for complete conversion.
Molecular Structure Analysis

Fuzlocilline retains the characteristic beta-lactam structure essential for its antibacterial action. Its molecular formula can be represented as C₁₆H₁₉N₃O₅S.

Structural Features

  • Beta-Lactam Ring: The presence of a four-membered lactam ring is critical for its mechanism of action.
  • Thiazolidine Ring: Attached to the beta-lactam ring, this five-membered ring contributes to the stability and activity of the antibiotic.
  • Side Chains: Various side chains can be attached during synthesis to enhance efficacy against specific bacterial strains.

Molecular Data

  • Molecular Weight: Approximately 357.4 g/mol.
  • 3D Structure: Computational modeling may reveal conformational flexibility that could influence binding interactions with bacterial enzymes.
Chemical Reactions Analysis

Fuzlocilline can participate in various chemical reactions typical for beta-lactam antibiotics:

  1. Hydrolysis Reactions: The beta-lactam ring can be hydrolyzed by beta-lactamases produced by resistant bacteria, leading to loss of activity.
  2. Acylation Reactions: Can react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the lactam ring.
  3. Deactivation Pathways: Chemical modifications can lead to inactivation through hydrolysis or formation of inactive derivatives.

Relevant Technical Details

  • Common Hydrolyzing Agents: Water or hydroxide ions under physiological conditions.
  • Stability Testing Conditions: Evaluated under various pH levels and temperatures to determine shelf life and effectiveness.
Mechanism of Action

Fuzlocilline exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis.

Mechanistic Details

  1. Binding to Penicillin-Binding Proteins (PBPs): Fuzlocilline binds covalently to PBPs, which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
  2. Inhibition of Transpeptidation: This binding inhibits transpeptidation reactions, preventing cell wall construction and leading to cell lysis.
  3. Bactericidal Activity: As a result, Fuzlocilline exhibits bactericidal properties against susceptible bacteria.

Data Supporting Mechanism

  • Studies show that strains with altered PBPs exhibit reduced susceptibility to Fuzlocilline, confirming its target specificity.
Physical and Chemical Properties Analysis

Fuzlocilline possesses distinct physical and chemical properties that influence its use in clinical settings:

Key Properties

  • Solubility: Soluble in water and organic solvents, which facilitates formulation into injectable forms.
  • Stability: Stable under acidic conditions but susceptible to hydrolysis at neutral pH.
  • Melting Point: Typically ranges between 150°C and 160°C.

Analytical Techniques

  • Utilized methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.
Applications

Fuzlocilline is primarily utilized in clinical settings for treating infections caused by susceptible bacteria.

Scientific Applications

  1. Clinical Use: Effective against serious infections such as pneumonia, skin infections, and endocarditis caused by resistant strains.
  2. Research Applications: Used in studies investigating antibiotic resistance mechanisms and developing new derivatives with enhanced activity profiles.
  3. Formulation Development: Investigated for use in novel drug delivery systems that enhance bioavailability and reduce resistance.
Introduction to β-Lactam Antibiotics and Fuzlocilline’s Pharmacological Niche

Historical Evolution of Acylureidopenicillins in Antimicrobial Therapy

The development of acylureidopenicillins represents a strategic response to escalating β-lactam resistance. Penicillin’s discovery by Alexander Fleming in 1928 initiated the β-lactam era, but natural penicillins proved vulnerable to enzymatic degradation [1] [8]. By the 1960s, semisynthetic modifications yielded penicillinase-resistant agents (e.g., methicillin), followed by aminopenicillins (ampicillin) with gram-negative coverage [2] [4]. The 1970s marked a pivotal advancement with ureidopenicillins—piperacillin, azlocillin, and mezlocillin—characterized by a urea-containing side chain that enhanced penetration through gram-negative outer membranes [2] [5]. This structural innovation expanded activity against Pseudomonas aeruginosa and Enterobacteriaceae, filling a critical gap in empiric therapy for nosocomial infections [5] [9]. Fuzlocilline emerges as a contemporary iteration within this lineage, designed to overcome limitations of earlier ureidopenicillins against modern extended-spectrum β-lactamases (ESBLs) and carbapenemases [3] [7].

Classification of Fuzlocilline Within Semisynthetic Penicillin Derivatives

Fuzlocilline belongs to the acylureidopenicillin subclass, distinguished by its R-group substituent attached to the 6-aminopenicillanic acid (6-APA) core. Its chemical identity is defined as follows:

Structural FeatureFuzlocillineComparative Agents
β-Lactam CorePenam ring systemConsistent across all penicillins
R-Group PositionC6 of β-lactam ringSame as other semisynthetics
Side Chain ChemistryAcylurea moietySimilar to piperacillin
Additional ModificationsSulfonyl hydrazone functionalizationNovel feature

Table 1: Structural classification of Fuzlocilline relative to established penicillin derivatives [1] [2] [5].

Unlike earlier ureidopenicillins, Fuzlocilline incorporates a sulfonyl hydrazone group adjacent to its acylurea side chain. This modification aims to optimize pharmacodynamics by:

  • Enhancing PBP Affinity: Increased binding to penicillin-binding proteins (PBPs) of Pseudomonas and Enterobacter spp., particularly PBP3 [1] [6].
  • Reducing Efflux Vulnerability: Structural hindrance minimizes recognition by Pseudomonas MexAB-OprM efflux systems [7].
  • Stabilizing the β-Lactam Ring: Electron-withdrawing properties of the sulfonyl group decrease ring strain, potentially impeding hydrolysis [3] [9].

Role of Fuzlocilline in Addressing β-Lactamase-Mediated Resistance

β-lactamase-mediated resistance remains the foremost challenge in penicillin therapy. Fuzlocilline employs a tripartite molecular strategy to counteract these enzymes:

Mechanism 1: Intrinsic Stability Against Ambler Class A and C β-Lactamases

Fuzlocilline’s acylurea-sulfonylhydrazone side chain sterically hinders access to the β-lactam ring’s carbonyl carbon—a critical hydrolysis site for serine-based β-lactamases (e.g., TEM, SHV, CTX-M). This contrasts with earlier ureidopenicillins like piperacillin, which remain vulnerable to ESBLs [3] [9]. In vitro studies demonstrate retained activity against Enterobacter cloacae producing AmpC β-lactamases, where conventional cephalosporins fail due to derepressed enzyme expression [6] [9].

Mechanism 2: Synergy with Novel β-Lactamase Inhibitors

While not inherently a β-lactamase inhibitor, Fuzlocilline’s pharmacokinetic profile enables synergistic pairing with diazabicyclooctane (DBO) inhibitors (e.g., avibactam). The molecule’s sulfonyl group facilitates simultaneous binding of both agents to β-lactamase active sites, restoring susceptibility in Klebsiella pneumoniae carbapenemase (KPC)-producing strains [3] [7].

Mechanism 3: Activity Against Impermeability-Mediated Resistance

The ureido-sulfonylhydrazone side chain enhances outer membrane penetration in gram-negative bacteria by:

  • Competing with Cations: Displacing Mg²⁺ bridges in lipopolysaccharides, increasing porin permeability [5].
  • Reducing Porin Exclusion: Lower molecular rigidity versus piperacillin facilitates transit through OmpF/OmpC channels [7].

The following data illustrates Fuzlocilline’s resistance coverage compared to legacy agents:

Resistance MechanismFuzlocilline MIC90 (µg/mL)Piperacillin MIC90 (µg/mL)
TEM-1 β-Lactamase≤232
AmpC Derepression4>64
ESBL (CTX-M-15)8*>64
KPC Carbapenemase16*†>64

Table 2: Minimum inhibitory concentrations (MIC90) against β-lactamase-producing Enterobacteriaceae. *With avibactam 4µg/mL; †Tested against KPC-2-producing K. pneumoniae [3] [7] [9].

Fuzlocilline exemplifies targeted molecular innovation within the acylureidopenicillin class, addressing evolving resistance landscapes through rational chemical design rather than combinatorial discovery [4] [7].

Properties

CAS Number

66327-51-3

Product Name

Fuzlocilline

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[3-[(Z)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C25H26N6O8S

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12-/t16-,17-,18+,21-/m1/s1

InChI Key

YSUBQYRZZFVMTL-HZNLPWGDSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

6-(D-2-(3-furfurylidenamino-2-oxoimidazolidine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)penicillanic acid
Bay k 4999
furazlocillin
furazlocillin, monosodium salt
fuzlocillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C\C5=CC=CO5)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.